Nickel dioxide

Vue d'ensemble

Description

Synthesis Analysis

Nickel dioxide and its nanoparticles are synthesized through several methods, each offering unique advantages. Techniques such as solvothermal, physical, and chemical approaches, including microwave-assisted methods and combustion synthesis, have been developed to optimize the production of nickel dioxide nanoparticles with desired characteristics (Jaji et al., 2020); (Bhosale & Bhanage, 2015); (Vijayadarshan et al., 2017). These methods are refined to control the particle size, morphology, and crystallinity, which are crucial for the material's application in catalysis, energy storage, and other areas.

Molecular Structure Analysis

The molecular structure of nickel dioxide nanoparticles is determined using various characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These analyses provide insights into the crystalline structure, morphology, and particle size, essential for understanding the material's properties and potential applications (Maurya et al., 2017); (Din et al., 2018).

Chemical Reactions and Properties

Nickel dioxide nanoparticles exhibit unique chemical reactions and properties, including catalytic activity and interactions with various chemical species. These properties are explored through studies on catalysis, where nickel dioxide nanoparticles have shown significant potential in enhancing reaction rates and selectivity (Kumar et al., 2011).

Physical Properties Analysis

The physical properties of nickel dioxide, such as optical characteristics and magnetic properties, are closely linked to their nanostructured form. These properties are investigated using techniques like photoluminescence spectroscopy and magnetic measurements, providing insights into the material's band gap and magnetic behavior, which are pertinent to applications in photonics and spintronics (Meybodi et al., 2012).

Chemical Properties Analysis

The chemical properties of nickel dioxide, including its reactivity and stability, are crucial for its application in areas such as electrocatalysis and environmental remediation. Studies have focused on the material's electrocatalytic activity, photocatalytic efficiency, and interactions with other chemical species, revealing its potential in energy conversion and pollutant degradation (Ezhilarasi et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

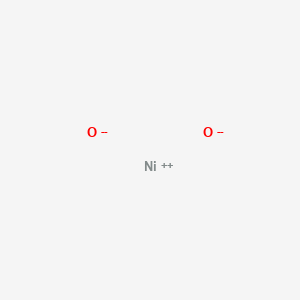

nickel(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.2O/q+2;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHPUNCYMXRSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014246 | |

| Record name | Nickel dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.692 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxo(oxonickeliooxy)nickel | |

CAS RN |

12035-36-8 | |

| Record name | Nickel dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cytidine,[5-3H]](/img/structure/B77100.png)